N,n-dimethyl-3-cyclopenten-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

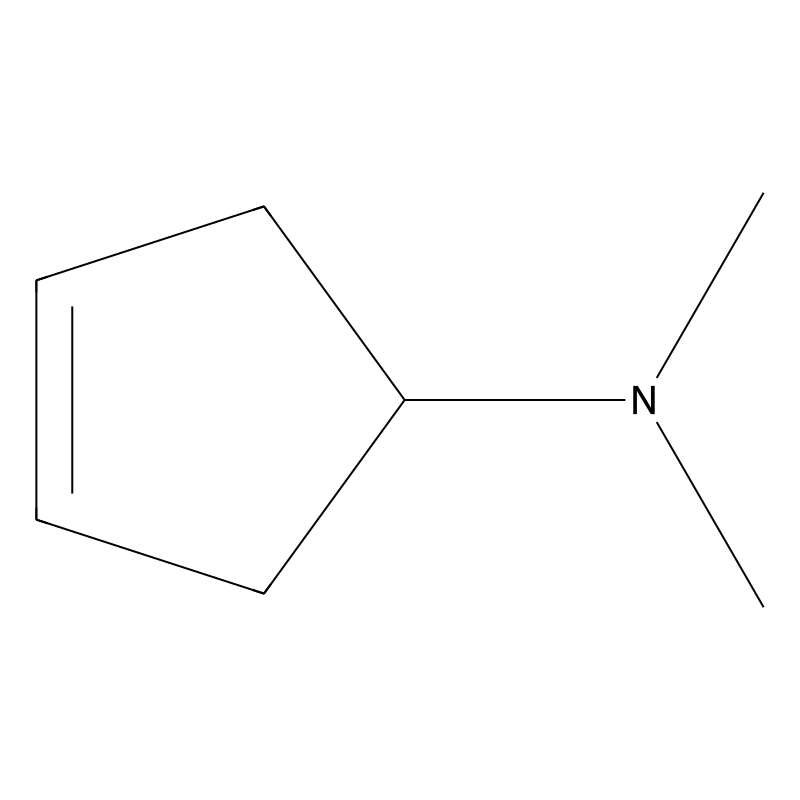

N,N-dimethyl-3-cyclopenten-1-amine is an organic compound characterized by its unique structure, which consists of a cyclopentene ring with a nitrogen atom substituted with two methyl groups. Its molecular formula is C₇H₁₃N, and it has a molecular weight of approximately 113.19 g/mol. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis due to its distinctive cyclic structure and functional groups .

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: The cyclopentene moiety can undergo ring-opening or rearrangement reactions under specific conditions.

- Hydrogenation: The double bond in the cyclopentene ring can be hydrogenated, leading to saturated derivatives.

These reactions make N,N-dimethyl-3-cyclopenten-1-amine a versatile intermediate in organic synthesis.

Research on the biological activity of N,N-dimethyl-3-cyclopenten-1-amine is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit neuroactive effects, influencing neurotransmitter systems. Preliminary studies indicate that this compound may interact with various receptors, although detailed pharmacological data are still required to establish its efficacy and safety profiles.

N,N-dimethyl-3-cyclopenten-1-amine can be synthesized through several methods:

- Alkylation of Cyclopentene Derivatives: This involves the reaction of cyclopentene with dimethylamine under acidic conditions.

- Reduction Reactions: Starting from appropriate precursors such as ketones or aldehydes, reduction processes can yield the amine.

- Cyclization Reactions: Utilizing cyclization techniques on suitable linear precursors can also produce this compound.

These methods highlight the compound's synthetic flexibility, allowing chemists to tailor its production based on available starting materials.

N,N-dimethyl-3-cyclopenten-1-amine has potential applications in various domains:

- Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals targeting neurological disorders.

- Organic Synthesis: The compound can act as an intermediate in synthesizing more complex molecules.

- Chemical Research: Its unique structure makes it a subject of interest in studies focused on cyclic amines and their derivatives.

Interaction studies involving N,N-dimethyl-3-cyclopenten-1-amine are essential for understanding its biological implications. Preliminary investigations suggest that it may interact with neurotransmitter receptors, although comprehensive studies are necessary to elucidate these interactions fully. The compound's ability to modulate receptor activity could lead to significant findings in neuropharmacology.

Several compounds share structural features with N,N-dimethyl-3-cyclopenten-1-amine, including:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N,N-dimethylcyclopentanamine | Cycloalkyl amine | Saturated five-membered ring |

| 3-methylcyclopentanamine | Cycloalkyl amine | Methyl group substitution at different position |

| 2-methylpyrrolidine | Heterocyclic amine | Contains a nitrogen atom in the ring |

Uniqueness of N,N-Dimethyl-3-Cyclopenten-1-Amine

N,N-dimethyl-3-cyclopenten-1-amine stands out due to its specific cyclopentene structure combined with dimethyl substitution on the nitrogen atom. This configuration may influence its reactivity and biological activity differently compared to other similar compounds, potentially leading to unique pharmacological properties that warrant further investigation.

The exploration of N,N-dimethyl-3-cyclopenten-1-amine continues to be an exciting area within organic chemistry and medicinal research, offering numerous avenues for future study and application.